REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[NH2:6][CH:7]1[NH:12][C:11]([NH2:13])=[CH:10][C:9](=O)[NH:8]1>>[Cl:3][C:9]1[N:8]=[C:7]([NH2:6])[N:12]=[C:11]([NH2:13])[CH:10]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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2,4-diamino-6-oxo-dihydropyrimidine
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Quantity
|
100 g
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Type
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reactant
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Smiles
|
NC1NC(C=C(N1)N)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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The mixture is distilled
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Type
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TEMPERATURE
|
Details
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under reflux until, after approximately 2 hours
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Duration
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2 h
|
Type
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DISSOLUTION
|
Details
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the mixture has completely dissolved
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Type
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TEMPERATURE
|
Details
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by cooling it
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Type
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TEMPERATURE
|
Details
|
Upon cooling a yellowish precipitate
|
Type
|
CUSTOM
|
Details
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is separated out which
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Type
|
CUSTOM
|
Details
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dried in a vacuum desiccator
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Type
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ADDITION
|
Details
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each time with 1 liter of acetone to which active charcoal is added
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Type
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TEMPERATURE
|
Details
|
The extracts are cooled
|
Type
|
CUSTOM
|
Details
|
the resulting clear precipitate is collected
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrates
|
Type
|
CUSTOM
|
Details
|
yields an additional fraction
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=NC(=N1)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |